[S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[®-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a diphenylphosphino group, a benzo[d][1,3]dioxole moiety, and a naphthalenylmethyl group, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[®-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .
Scientific Research Applications
[S®]-N-[®-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [S®]-N-[®-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The compound’s diphenylphosphino group can coordinate with metal ions, influencing catalytic processes. Additionally, the benzo[d][1,3]dioxole moiety may interact with biological targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- [S®]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide
- [S®]-N-[®-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-(4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide
Uniqueness
The uniqueness of [S®]-N-[®-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
(R)-N-[(R)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32NO3PS/c1-34(2,3)40(36)35-33(28-20-12-14-24-13-10-11-19-27(24)28)29-21-30-31(38-23-37-30)22-32(29)39(25-15-6-4-7-16-25)26-17-8-5-9-18-26/h4-22,33,35H,23H2,1-3H3/t33-,40-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAPNYODFICLFE-TUYDZOLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32NO3PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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